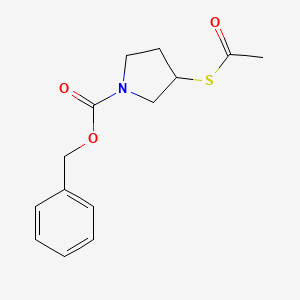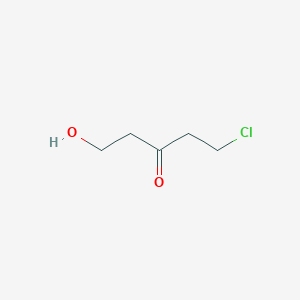
4-Bromo-2,3,5-trifluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3,5-trifluorobenzonitrile is a chemical compound with the molecular formula C7HBrF3N and a molecular weight of 235.99 g/mol . This compound is part of the benzonitrile family, characterized by the presence of a bromine atom and three fluorine atoms attached to a benzene ring, along with a nitrile group. It is used as an intermediate in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5-trifluorobenzonitrile can be achieved through several methods. One common approach involves the bromination of 2,3,5-trifluorobenzonitrile using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated benzonitrile in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki–Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki–Miyaura Coupling: Boronic acid derivatives, palladium catalysts, and bases such as potassium carbonate.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds and other complex organic molecules.
Reduction Products: Amines and related derivatives.
Scientific Research Applications
4-Bromo-2,3,5-trifluorobenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the synthesis of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5-trifluorobenzonitrile depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,3,6-trifluorobenzonitrile
- 2,4,5-Trifluorobenzonitrile
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
Uniqueness
4-Bromo-2,3,5-trifluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7HBrF3N |
|---|---|
Molecular Weight |
235.99 g/mol |
IUPAC Name |
4-bromo-2,3,5-trifluorobenzonitrile |
InChI |
InChI=1S/C7HBrF3N/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1H |
InChI Key |
WYBNMKDKMQAYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
![tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)


![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)

![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)




